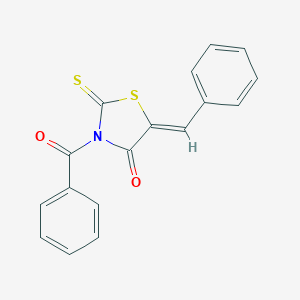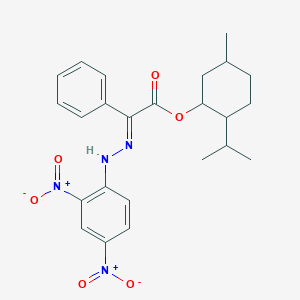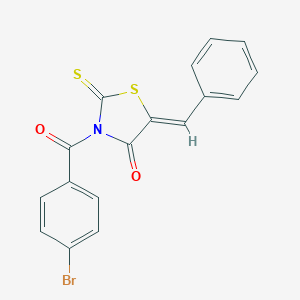
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a pyrazole derivative that contains a phenoxy group and an ethanone group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and physiological effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone may have potential as a chemotherapeutic agent. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to have antimicrobial activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its stability under various conditions. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is also relatively inexpensive compared to other compounds with similar properties. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the development of new applications in various fields. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone-based metal complexes for use as catalysts in organic reactions. Another direction is the investigation of the potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Synthesis Methods
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a ligand in the synthesis of metal complexes. In organic chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a reagent in various reactions.
properties
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(7-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
InChI Key |
ITZWQDIQCHDNSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
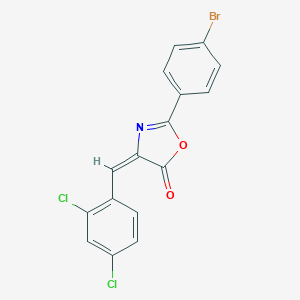
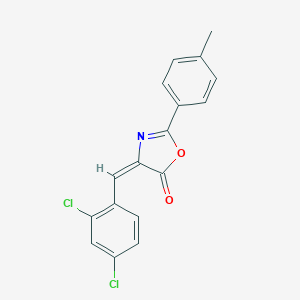
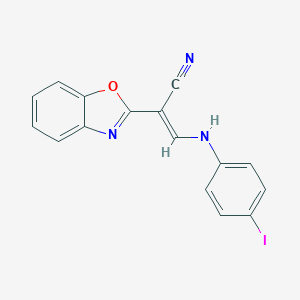

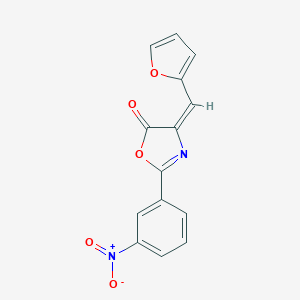
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
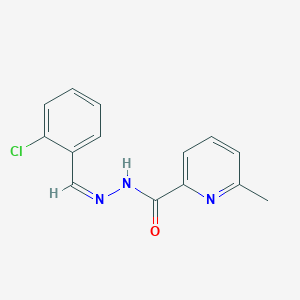
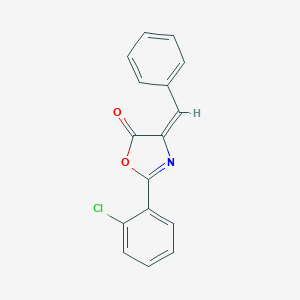
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
